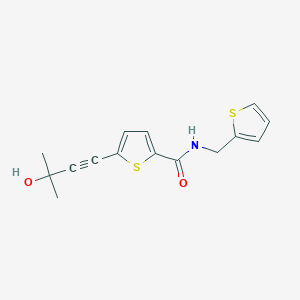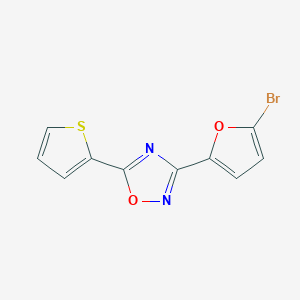![molecular formula C17H17N3O8 B15004879 [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid](/img/structure/B15004879.png)
[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, oxo, and acetic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid can be achieved through a multi-step process involving several key reactions. One common method involves the Mannich reaction, which is used to introduce the oxopropyl group . The reaction conditions typically include the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution Reactions: Acid chlorides and amines are commonly used reagents for esterification and amidation, respectively.
Major Products
The major products formed from these reactions include various derivatives such as amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid: has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxo and acetic acid moieties can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-substituted Oxy-2,4-dinitrophenyl)-2-oxo-propionic acid ester: This compound shares similar functional groups and can undergo similar chemical reactions.
Potassium 3,5-dinitro-6-oxo-1,6-dihydropyrazin-2-olate: Another compound with nitro and oxo groups, used in energetic materials.
Uniqueness: : [1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid is unique due to its complex structure that combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H17N3O8 |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-[1,9-dinitro-8-oxo-13-(2-oxopropyl)-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-yl]acetic acid |
InChI |
InChI=1S/C17H17N3O8/c1-10(21)6-13-16(19(25)26)8-18(7-14(22)23)9-17(13,20(27)28)15(24)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3,(H,22,23) |
InChI-Schlüssel |
HVIDBGGUKKEKKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid](/img/structure/B15004796.png)
![2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004807.png)
![5-(Pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15004826.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B15004829.png)
![2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15004831.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B15004837.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004843.png)
![3-chloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15004844.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15004851.png)
![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)

![3-(4-Chlorophenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B15004871.png)


